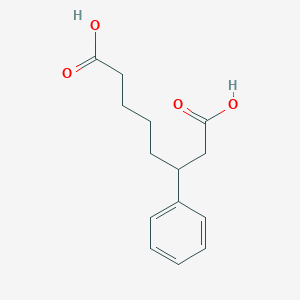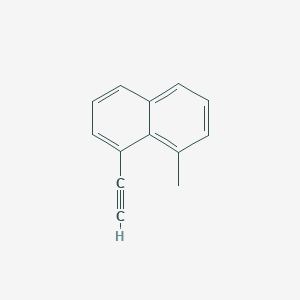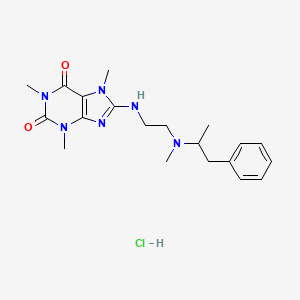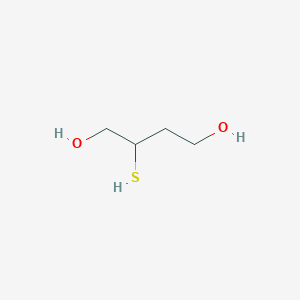
2-Sulfanylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylbutane-1,4-diol is an organic compound with the molecular formula C4H10O2S It is a thiol-containing diol, characterized by the presence of both hydroxyl (-OH) and sulfanyl (-SH) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylbutane-1,4-diol typically involves the reaction of 1,4-butanediol with hydrogen sulfide (H2S) under specific conditions. One common method is the thiolation of 1,4-butanediol using a thiolating agent such as thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include a temperature range of 50-100°C and a suitable solvent like ethanol or water.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halides or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), acetic anhydride (Ac2O)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Halides, esters
Scientific Research Applications
2-Sulfanylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, resins, and other materials with specific properties, such as enhanced flexibility and durability.
Mechanism of Action
The mechanism of action of 2-Sulfanylbutane-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity through the formation of disulfide bonds or other covalent modifications.
Pathways Involved: It can influence redox signaling pathways, affecting cellular processes such as apoptosis, proliferation, and differentiation. The presence of both hydroxyl and sulfanyl groups allows it to participate in a wide range of biochemical reactions.
Comparison with Similar Compounds
1,4-Butanediol: A diol with the formula C4H10O2, used in the production of plastics and solvents.
2-Butyne-1,4-diol: An alkyne-containing diol with the formula C4H6O2, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 2-Sulfanylbutane-1,4-diol:
- The presence of the sulfanyl group distinguishes it from other diols, providing unique chemical reactivity and potential applications.
- Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.
- The dual functionality of hydroxyl and sulfanyl groups allows it to interact with a wide range of biological targets, making it a valuable compound in biomedical research.
Properties
CAS No. |
64131-52-8 |
|---|---|
Molecular Formula |
C4H10O2S |
Molecular Weight |
122.19 g/mol |
IUPAC Name |
2-sulfanylbutane-1,4-diol |
InChI |
InChI=1S/C4H10O2S/c5-2-1-4(7)3-6/h4-7H,1-3H2 |
InChI Key |
GJRLHZCKWCARHD-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



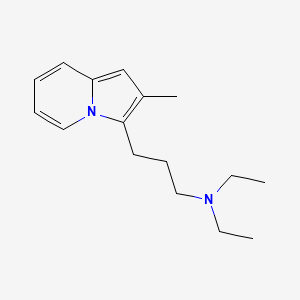



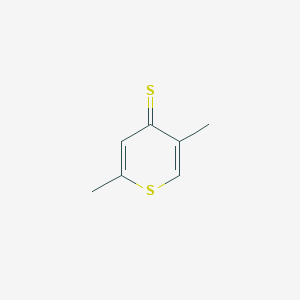
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
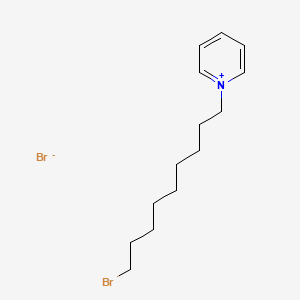
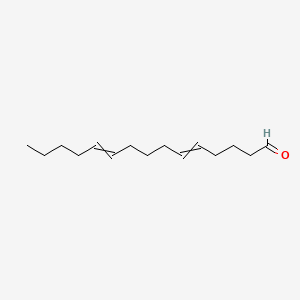
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
